molecular formula C10H11F2N3 B12094277 N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine

N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine

Cat. No.: B12094277
M. Wt: 211.21 g/mol
InChI Key: JHWMYJSMCLKAGA-UHFFFAOYSA-N
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Description

CF₂H-benzimidazole , is a fascinating compound with a unique structure It contains a benzimidazole core functionalized with a difluoromethyl group

Preparation Methods

Synthetic Routes: Several synthetic routes exist for CF₂H-benzimidazole. One common approach involves introducing the difluoromethyl group onto the benzimidazole scaffold. This can be achieved through nucleophilic substitution or radical-based methods.

Reaction Conditions:

Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to access CF₂H-benzimidazole.

Chemical Reactions Analysis

Reactivity: CF₂H-benzimidazole participates in various reactions:

    Electrophilic Substitution: It can undergo electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: Nucleophiles can replace the difluoromethyl group.

    Radical Reactions: Radical chemistry allows site-selective difluoromethylation, especially in heteroaromatics.

Common Reagents:

    ClCF₂H: Used for X–CF₂H bond formation.

    Novel Difluorocarbene Reagents: Non-ozone-depleting alternatives for X–H insertion.

Major Products: The major products depend on the specific reaction conditions and substrates. CF₂H-benzimidazole derivatives find applications in drug discovery and materials science.

Scientific Research Applications

CF₂H-benzimidazole has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as a pharmacophore in drug design.

    Materials Science: It contributes to the development of novel materials with unique properties.

    Process Chemistry: Interest in its synthetic utility drives process optimization.

Mechanism of Action

The precise mechanism by which CF₂H-benzimidazole exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11F2N3

Molecular Weight

211.21 g/mol

IUPAC Name

1-[1-(difluoromethyl)benzimidazol-2-yl]-N-methylmethanamine

InChI

InChI=1S/C10H11F2N3/c1-13-6-9-14-7-4-2-3-5-8(7)15(9)10(11)12/h2-5,10,13H,6H2,1H3

InChI Key

JHWMYJSMCLKAGA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC2=CC=CC=C2N1C(F)F

Origin of Product

United States

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